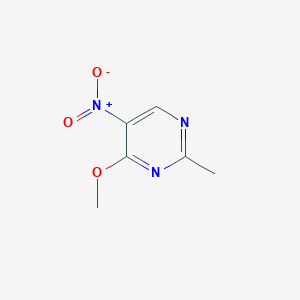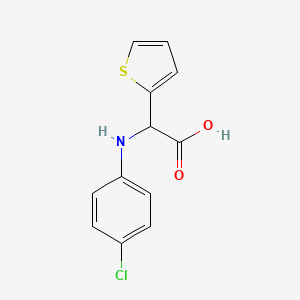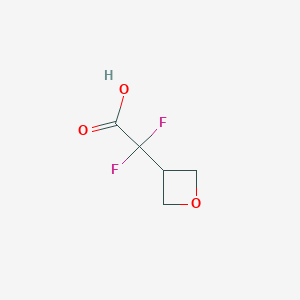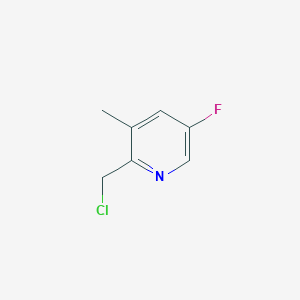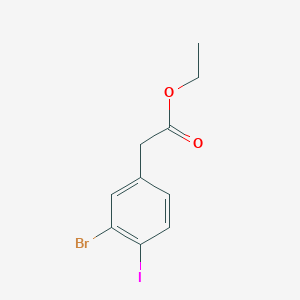
3-(tert-Butoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxy group attached to the benzene ring at the meta position relative to the amino group. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with tert-butyl alcohol in the presence of an acid catalyst. The nitro group is first reduced to an amino group, followed by the introduction of the tert-butoxy group. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(tert-Butoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved in its action include enzyme inhibition, receptor modulation, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butoxy)phenol
- 3-(tert-Butoxy)benzoic acid
- 3-(tert-Butoxy)benzaldehyde
Comparison
Compared to these similar compounds, 3-(tert-Butoxy)aniline hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The tert-butoxy group also enhances its stability and solubility in organic solvents, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H |
Clave InChI |
GQNNXMZOUVBIEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

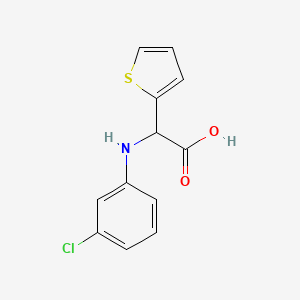
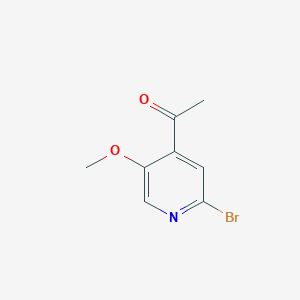
![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
